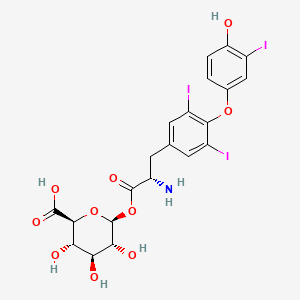

T3 Acyl Glucuronide

Overview

Description

T3 Acyl glucuronide is an endogenous metabolite, which is the acyl glucuronide formation of triiodothyronine (T3) . Glucuronidation is often involved in drug metabolism of substances such as drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids .

Synthesis Analysis

Glucuronidation consists of the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . UDP-glucuronic acid (glucuronic acid linked via a glycosidic bond to uridine diphosphate) is an intermediate in the process and is formed in the liver .Molecular Structure Analysis

The molecular structure of T3 Acyl glucuronide is influenced by the charged carboxylate ion and neutral hydroxyl group in the glucuronide and glucoside conjugates . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .Chemical Reactions Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The substances resulting from glucuronidation are known as glucuronides (or glucuronosides) and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .Physical And Chemical Properties Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The substances resulting from glucuronidation are known as glucuronides (or glucuronosides) and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .Scientific Research Applications

Metabolic Pathways and Liver Microsomes

- In Vitro Glucuronidation of Thyroxine and Triiodothyronine : This study developed a method to separate phenolic and acyl glucuronides of T4 and T3 using liquid chromatography/mass spectrometry (LC/MS). It found that the formation of T4 phenolic glucuronide was favored at pH 7.4, while T4 acyl glucuronide formation was favored at pH 6.8. This indicates the liver's significant role in metabolizing T3 through glucuronidation pathways (Tong et al., 2007).

Sulfate and Glucuronide Conjugates

- Increased Plasma 3,5,3'-Triiodothyronine Sulfate : This research found that T3 sulfate (T3S) undergoes rapid deiodinative degradation in the liver. The study demonstrates the feasibility of measuring serum T3S and suggests that sulfation is an important pathway for T3 metabolism in rats (Rooda et al., 1989).

Chemical Reactivity of Acyl Glucuronides

- Acyl Glucuronide Drug Metabolites : This study discusses the chemical reactivity of acyl glucuronides, noting that they can react irreversibly with plasma proteins, tissue proteins, and nucleic acids. This stable binding may contribute to drug toxicity and immune reactions (Shipkova et al., 2003).

Differentiation of Glucuronide Metabolites

- Differentiation of Deprotonated Acyl, N- and O-Glucuronide Drug Metabolites : Research aimed at differentiating acyl, N-, and O-glucuronides of drugs is important for early drug discovery to avoid the formation of reactive acyl glucuronide metabolites (Niyonsaba et al., 2019).

Metabolism and Binding in Tissues

- Studies on Reactivity of Acyl Glucuronides - IV : This research explored the in vivo formation of covalent adducts of diflunisal, a drug that forms a reactive acyl glucuronide, with tissues and plasma protein in rats. The study indicates long-lived adducts formation in tissues and plasma, contributing to our understanding of drug metabolism and potential toxicity (King & Dickinson, 1993).

Implications for Drug Development

- Genotoxicity of Acyl Glucuronide Metabolites : This study investigated the genotoxicity of acyl glucuronides formed from two drugs, suggesting that these metabolites may participate in carcinogenicity, thus influencing drug development strategies (Sallustio et al., 1997).

Mechanism of Action

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains . Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .

Safety and Hazards

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Direct evidence in support of these claims remains sparse, and due to frequently encountered species differences in the systemic exposure to acyl glucuronides, coupled with their instability in aqueous media and potential to undergo chemical rearrangement (acyl migration), qualification of these conjugates by traditional safety assessment methods can be very challenging .

Future Directions

The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides have been reported . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMBVWCQWFEPFK-DKBYMCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20I3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858531 | |

| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910907-23-2 | |

| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)